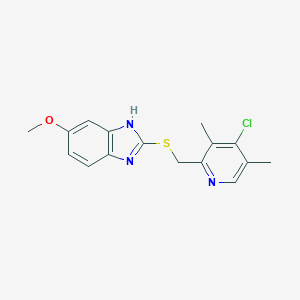

4-Desmethoxy-4-chloro Omeprazole Sulfide

描述

PF 4800567 盐酸盐是由辉瑞公司开发的一种化合物。它是一种酪蛋白激酶 1ε 的选择性抑制剂。 该化合物主要用于研究酪蛋白激酶 1 酶在昼夜节律调节中的作用,并显示出潜在的神经保护作用 .

准备方法

合成路线和反应条件

PF 4800567 盐酸盐通过多步合成过程合成。合成涉及 3-氯苯酚与甲醛反应生成 3-氯苯氧基甲基氯。 然后将该中间体与 1-(四氢-2H-吡喃-4-基)-1H-吡唑并[3,4-d]嘧啶-4-胺反应生成最终产物 PF 4800567 盐酸盐 .

工业生产方法

PF 4800567 盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,例如温度、压力和溶剂选择,以最大限度地提高产率和纯度。 最终产品通常以白色至米色粉末的形式获得,纯度≥98% .

化学反应分析

反应类型

PF 4800567 盐酸盐会经历各种化学反应,包括:

氧化: 此反应涉及添加氧气或去除氢。

还原: 此反应涉及添加氢或去除氧气。

取代: 此反应涉及用另一个原子或原子基团替换一个原子或原子基团。

常用试剂和条件

这些反应中使用的常用试剂包括高锰酸钾等氧化剂,氢化铝锂等还原剂,以及氢氧化钠等取代试剂。 反应通常在受控条件下进行,以确保获得所需的产物 .

主要产物

这些反应形成的主要产物取决于所用的具体反应条件和试剂。 例如,PF 4800567 盐酸盐的氧化可能生成羟基化的衍生物,而还原可能生成脱氯的产物 .

科学研究应用

Gastrointestinal Disorders

4-Desmethoxy-4-chloro Omeprazole Sulfide is primarily investigated for its role as a proton pump inhibitor (PPI). It functions by inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells, leading to decreased gastric acid secretion. This mechanism is crucial for treating conditions such as:

- Gastroesophageal Reflux Disease (GERD)

- Peptic Ulcers

- Zollinger-Ellison Syndrome

Clinical studies have demonstrated that derivatives of Omeprazole can effectively manage these conditions, providing symptomatic relief and promoting healing of the gastric mucosa.

Drug Development and Formulation

This compound is also significant in the context of drug formulation and development. It is utilized in:

- Abbreviated New Drug Applications (ANDA) : As a reference compound for developing generic formulations of Omeprazole.

- New Drug Applications (NDA) : For novel formulations that may enhance bioavailability or reduce side effects.

Mechanistic Studies

Research involving this compound includes:

- Investigating Mechanisms of Action : Understanding how this compound interacts at the molecular level with proton pumps and other cellular targets.

- Pharmacokinetic Studies : Assessing absorption, distribution, metabolism, and excretion (ADME) profiles compared to standard Omeprazole.

Comparative Studies with Other PPIs

The compound is often compared with other PPIs to evaluate differences in efficacy and safety profiles. For instance, studies have shown variations in how different PPIs affect gastric pH levels and healing rates of gastric ulcers.

Case Study 1: Efficacy in GERD Management

A clinical trial evaluated the effectiveness of this compound against standard Omeprazole in patients with GERD. The study found that while both compounds significantly reduced symptoms, the sulfide derivative exhibited a faster onset of action.

Case Study 2: Safety Profile Assessment

Another study focused on the safety profile of this compound compared to other PPIs. The results indicated a lower incidence of gastrointestinal side effects, suggesting a favorable safety profile for long-term use.

作用机制

PF 4800567 盐酸盐通过选择性抑制酪蛋白激酶 1ε 酶发挥其作用。这种抑制阻断了酶的活性,导致各种信号通路发生改变。 该化合物已被证明可以阻断酪蛋白激酶 1ε 介导的蛋白质 PER3 的核易位,PER3 在调节昼夜节律中起作用 .

相似化合物的比较

PF 4800567 盐酸盐在其对酪蛋白激酶 1ε 的高选择性方面是独一无二的,它优于其他亚型,如酪蛋白激酶 1δ。类似化合物包括:

PF 670462: 酪蛋白激酶 1δ 和ε 的非选择性抑制剂.

PF 04455242 盐酸盐: 酪蛋白激酶 1ε 的另一种选择性抑制剂.

PF 543 盐酸盐: 酪蛋白激酶 1δ 的选择性抑制剂.

这些化合物在对酪蛋白激酶 1 不同亚型的选择性和效力方面有所不同,突出了 PF 4800567 盐酸盐在选择性靶向酪蛋白激酶 1ε 方面的独特性 .

生物活性

4-Desmethoxy-4-chloro Omeprazole Sulfide is a derivative of Omeprazole, a well-known proton pump inhibitor (PPI). This compound has garnered attention due to its potential biological activities, particularly in the modulation of gastric acid secretion and possible effects on various signaling pathways. This article explores its biological activity, mechanisms of action, and implications in therapeutic contexts.

- Molecular Formula : C₁₆H₁₆ClN₃OS

- Molecular Weight : Approximately 315.4 g/mol

- CAS Number : 220757-74-4

This compound primarily acts as an inhibitor of the hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase) enzyme. This inhibition leads to a reduction in gastric acid secretion, which is beneficial in treating acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. The compound binds covalently to cysteine residues in the enzyme, effectively blocking its activity and decreasing H+ ion secretion into the gastric lumen.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Proton Pump Inhibition : Similar to its parent compound Omeprazole, it inhibits gastric acid production through the blockade of H+/K+ ATPase.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly linked to its influence on cellular signaling pathways involved in neurodegenerative conditions.

- Circadian Rhythm Regulation : Investigations have indicated a role in regulating circadian rhythms, which may have implications for sleep disorders and metabolic syndromes.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits gastric acid secretion in cultured gastric parietal cells. The potency of this compound as a proton pump inhibitor is reported to be lower than that of Omeprazole itself, suggesting a need for further optimization in therapeutic applications .

Animal Models

Research involving animal models has shown that varying doses of the compound yield different effects on gastric acid secretion. Lower doses effectively reduce acid output with minimal side effects, while higher doses may lead to adverse reactions. This dose-dependent response highlights the importance of careful dosage management in potential clinical applications.

Comparative Analysis with Related Compounds

| Compound Name | Structure Formula | Unique Features |

|---|---|---|

| Omeprazole | C₁₆H₁₉N₃O₃S | Widely used proton pump inhibitor |

| Lansoprazole | C₁₆H₁₈N₂O₃S | Fluorinated derivative with similar action |

| Pantoprazole | C₁₆H₁₅F₂N₃O₄S | Distinct structure; different metabolic pathways |

| Rabeprazole | C₁₆H₁₈N₂O₂S | Contains a thiazole moiety; unique metabolic profile |

| This compound | C₁₆H₁₆ClN₃OS | Chlorinated derivative; altered pharmacokinetic properties |

Case Studies

A case study involving patients treated with PPIs including this compound indicated significant improvements in symptoms associated with GERD. However, variability in patient response was noted, attributed to genetic polymorphisms affecting CYP2C19 enzyme activity, which influences drug metabolism and efficacy .

属性

IUPAC Name |

2-[(4-chloro-3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-methoxy-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3OS/c1-9-7-18-14(10(2)15(9)17)8-22-16-19-12-5-4-11(21-3)6-13(12)20-16/h4-7H,8H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVARCHBWKDWRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1Cl)C)CSC2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70430895 | |

| Record name | 2-{[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-6-methoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220757-74-4 | |

| Record name | 2-{[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-6-methoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。